molecular formula C5H10O2 B2390150 trans-4-Methyltetrahydrofuran-3-ol CAS No. 1932478-75-5; 387357-58-6

trans-4-Methyltetrahydrofuran-3-ol

Cat. No.: B2390150
CAS No.: 1932478-75-5; 387357-58-6
M. Wt: 102.133
InChI Key: FYIORKUEZVVKEL-WHFBIAKZSA-N
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Description

trans-4-Methyltetrahydrofuran-3-ol (CAS 387357-58-6, molecular formula C₅H₁₀O₂) is a cyclic ether alcohol characterized by a hydroxyl group and a methyl substituent on the tetrahydrofuran ring in a trans-configuration. Its molar mass is 102.13 g/mol, and it is commercially available with a purity of 95% . The compound’s stereochemistry and functional groups make it valuable in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-4-methyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIORKUEZVVKEL-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387357-58-6, 1932478-75-5
Record name rac-(3R,4S)-4-methyloxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4S)-4-methyloxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: cis-4-Methyltetrahydrofuran-3-ol

The cis-isomer (CAS 1932610-18-8, C₅H₁₀O₂) shares the same molecular formula but differs in spatial arrangement. Key differences include:

  • Physical Properties :
Property cis-Isomer trans-Isomer
Boiling Point 182.6±8.0 °C (Predicted) Not reported
Density 1.055±0.06 g/cm³ Not reported
pKa 14.52±0.40 Not reported

The cis-isomer’s higher predicted boiling point may result from stronger intermolecular hydrogen bonding due to spatial proximity of the hydroxyl and methyl groups.

Substituent Variations: Fluorine and Amino Derivatives

trans-4-Fluorotetrahydrofuran-3-ol
  • Key Features :
    • Fluorine’s electronegativity increases polarity and lowers pKa compared to methyl derivatives.
    • Collision cross-section predictions suggest distinct conformational behavior in mass spectrometry .
trans-4-Aminotetrahydrofuran-3-ol Hydrochloride
  • Molecular Formula: C₄H₁₀ClNO₂ (CAS 215940-96-8).
  • Key Features: The amino group introduces basicity (pKa ~9–10), contrasting with the hydroxyl group’s mild acidity (pKa ~14–15 in cis-isomer). Safety: Classified as an irritant (Xi) and sensitizer (Risk Code 43), requiring inert storage .
Compound Substituent Molar Mass (g/mol) Notable Properties
trans-4-Methyltetrahydrofuran-3-ol Methyl 102.13 Neutral, moderate polarity
trans-4-Fluorotetrahydrofuran-3-ol Fluorine 122.10 High polarity, lower pKa
trans-4-Amino derivative Amino 139.58 Basic, hygroscopic, hazardous

Aryl-Substituted Tetrahydrofurans

These derivatives exhibit:

  • Higher Molecular Weights : ~199–213 g/mol.
  • Applications : Used in redox-relay Heck reactions for synthesizing complex heterocycles .
  • Synthesis : Require palladium catalysts (e.g., Pd(OAc)₂) and specialized purification (e.g., flash chromatography with Hexane:EtOAc mixtures) .

Complex Derivatives with Multiple Functional Groups

Example: (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

  • Features : Combines fluorine, hydroxymethyl, and triazolopyrimidine groups.

Data Tables

Table 1: Comparison of Methyltetrahydrofuran-3-ol Isomers

Property cis-Isomer trans-Isomer
CAS 1932610-18-8 387357-58-6
Boiling Point 182.6±8.0 °C Not reported
Density 1.055±0.06 g/cm³ Not reported
pKa 14.52±0.40 Not reported

Table 2: Substituent Impact on Properties

Compound Substituent Molar Mass (g/mol) Key Feature
trans-4-Methyl derivative Methyl 102.13 Neutral, moderate polarity
trans-4-Fluoro derivative Fluorine 122.10 High polarity, lower pKa
trans-4-Amino derivative Amino 139.58 Basic, hazardous

This analysis underscores the importance of stereochemistry and substituent choice in tailoring tetrahydrofuran derivatives for specific applications, from catalysis to pharmaceuticals. Future research should explore quantitative structure-activity relationships (QSAR) for these compounds.

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